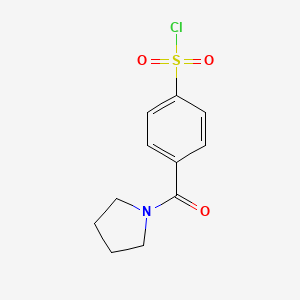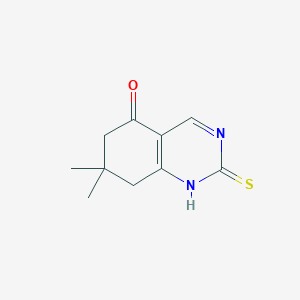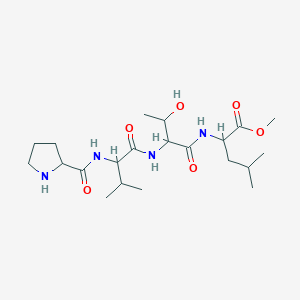
Methyl 6-(3,4-dimethoxyphenyl)-2-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(3,4-dimethoxyphenyl)-2-methylnicotinate is a chemical compound belonging to the class of nicotinic acid derivatives. Its structure consists of a nicotinic acid core with a 3,4-dimethoxyphenyl group attached at position 6 and a methyl group at position 2. This compound exhibits interesting pharmacological properties and has applications in various fields.
準備方法
Synthesis Routes:: Several synthetic routes lead to the formation of Methyl 6-(3,4-dimethoxyphenyl)-2-methylnicotinate. One of the earliest methods, reported by Pictet and Finkelstein, involves a multi-step sequence starting from vanillin. A shorter synthesis, proposed by Shulgin and Shulgin, provides a more efficient route .
Reaction Conditions:: The synthesis typically involves condensation reactions, esterifications, and cyclizations. Key steps include the conversion of 3,4-dimethoxybenzaldehyde (veratraldehyde) to 3,4-dimethoxyphenethylamine. Detailed reaction conditions can be found in the literature.
Industrial Production::
化学反応の分析
Reactivity:: Methyl 6-(3,4-dimethoxyphenyl)-2-methylnicotinate can undergo various reactions, including:
Oxidation: It may be oxidized to form related compounds.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenyl group can participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:: The major products depend on the specific reaction conditions. For example, reduction yields the alcohol form, while oxidation may lead to carboxylic acid derivatives.
科学的研究の応用
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules.
Drug Development: It serves as a precursor for drug candidates due to its unique structure.
Biological Studies: Scientists investigate its interactions with receptors and enzymes.
Pharmacology: Its potential as a drug candidate is explored.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Flavor and Fragrance: Its aromatic properties find applications in perfumery and flavoring.
作用機序
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.
類似化合物との比較
Methyl 6-(3,4-dimethoxyphenyl)-2-methylnicotinate shares similarities with other nicotinic acid derivatives, but its unique combination of substituents sets it apart. Similar compounds include 3,4-dimethoxyphenethylamine (DMPEA) and mescaline .
特性
分子式 |
C16H17NO4 |
|---|---|
分子量 |
287.31 g/mol |
IUPAC名 |
methyl 6-(3,4-dimethoxyphenyl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO4/c1-10-12(16(18)21-4)6-7-13(17-10)11-5-8-14(19-2)15(9-11)20-3/h5-9H,1-4H3 |
InChIキー |
BBVKSYYXNWZBQX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12111851.png)


![Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)-](/img/structure/B12111862.png)
![3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12111869.png)

![tert-butyl 3-[6-[9,9-difluoro-7-[2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]fluoren-2-yl]-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12111887.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide](/img/structure/B12111894.png)

![3-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12111902.png)


![[17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12111922.png)
